6-Methylfuro[2,3-b]pyridine
Description
6-Methylfuro[2,3-b]pyridine is a fused heterocyclic compound comprising a pyridine ring fused with a furan ring, substituted with a methyl group at the 6-position. Its synthesis, first reported in 1972, involves a multi-step process: Claisen condensation of ethyl 2-ethoxy-6-methylpyridine-3-carboxylate with ethyl acetate, bromination, cyclization with silver oxide, and reduction with lithium aluminum hydride (LAH) .
Properties
IUPAC Name |
6-methylfuro[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-2-3-7-4-5-10-8(7)9-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEWBBLIDMDPHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60719686 | |
| Record name | 6-Methylfuro[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39853-77-5 | |
| Record name | 6-Methylfuro[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylfuro[2,3-b]pyridine typically involves multiple steps. One common method starts with the Claisen condensation of ethyl 2-ethoxy-6-methylpyridine-3-carboxylate with ethyl acetate, yielding ethyl 2-ethoxy-6-methylnicotinoylacetate. This intermediate is then converted to 3-bromo-acetyl-6-methyl-2-pyridone by heating with bromine in 48% hydrobromic acid. The cyclization of the bromoacetylpyridone using silver oxide in methanol produces 3-oxo-6-methyl-2,3-dihydrofuro[2,3-b]pyridine, which is subsequently reduced to 3-hydroxy-6-methyl-2,3-dihydrofuro[2,3-b]pyridine with lithium aluminum hydride in dimethoxyethane. Finally, acetylation and pyrolysis of this compound yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable organic synthesis techniques, including condensation reactions, cyclization, and reduction processes.
Chemical Reactions Analysis
Types of Reactions: 6-Methylfuro[2,3-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride is frequently used for reduction reactions.
Substitution: Halogenation reactions can be performed using bromine or chlorine under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
6-Methylfuro[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-Methylfuro[2,3-b]pyridine exerts its effects involves interactions with various molecular targets and pathways. The compound’s heterocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Furo[2,3-b]pyridines :
- 4-Methylfuro[2,3-b]pyridine: Synthesized similarly via Thorpe cyclization from α-halogenocarbonyl compounds, highlighting the adaptability of methyl-substituted furopyridines .
- Unsubstituted Furo[2,3-b]pyridine : Lacks the methyl group, leading to differences in steric and electronic properties, which influence reactivity and biological activity .
Thieno[2,3-b]pyridines:
- Replace the furan oxygen with sulfur. Synthesis often involves bis-heterocyclic strategies, such as coupling thieno[2,3-b]thiophene motifs with pyridines . Thieno derivatives exhibit comparable anticancer activity but suffer from poor aqueous solubility (~40% of drug candidates fail due to solubility issues) .
Pyrrolo[2,3-b]pyridines :
- Nitrogen replaces the furan oxygen. These compounds, like 3-(pyrazolyl)-1H-pyrrolo[2,3-b]pyridine, are synthesized via cross-coupling reactions and are potent kinase inhibitors .
Physicochemical Properties
- Solubility: Thieno[2,3-b]pyridines face significant aqueous solubility challenges, often requiring solubilizing agents like hydroxypropyl-β-cyclodextrin (HP-β-CD) .
- Photophysical Properties: Furo[2,3-b]pyridines like FP1 demonstrate solvatochromism and pH-dependent fluorescence, making them useful in optical applications . Thieno and pyrrolo analogues lack comparable photophysical studies.
Biological Activity
6-Methylfuro[2,3-b]pyridine is a heterocyclic compound notable for its unique structural features, including a fused furan and pyridine ring system. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by relevant research findings and data.
Structural Characteristics
This compound has the molecular formula and a molecular weight of approximately 149.15 g/mol. The presence of a methyl group at the 6-position of the furo ring enhances its reactivity and potential therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanisms underlying this activity may involve interactions with bacterial enzymes or cell membranes, although the precise pathways remain under investigation.
Anticancer Properties
In addition to its antimicrobial effects, this compound has demonstrated promising anticancer properties. Studies have indicated that it can induce apoptosis in cancer cells, potentially through the modulation of specific signaling pathways associated with cell proliferation and survival. The compound's ability to interact with cellular targets makes it a candidate for further development in cancer therapeutics.
The biological effects of this compound are believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell growth.
- Receptor Interaction : Potential interactions with specific receptors could modulate cellular responses.
- Oxidative Stress Induction : The compound may increase oxidative stress within cells, leading to apoptosis in cancerous tissues.
Case Studies and Research Findings
A number of studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : A study reported that derivatives of this compound showed varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the derivative used.
- Cancer Cell Line Studies : In vitro studies demonstrated that this compound could significantly reduce the viability of human breast cancer cells (MCF-7) at concentrations as low as 25 µM after 48 hours of treatment. The compound induced apoptosis as evidenced by increased caspase-3 activity and DNA fragmentation assays.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |
|---|---|---|---|
| This compound | Moderate | High | Fused furan-pyridine structure |
| 5-Methylfuro[2,3-b]pyridine | Low | Moderate | Different methyl position |
| Furo[2,3-b]pyridine | High | Moderate | Lacks methyl substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
